Cas no 2422893-01-2 ((4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole))

2422893-01-2 structure
Produktname:(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole)
CAS-Nr.:2422893-01-2
MF:C36H41N2O2P
MW:564.696710348129
MDL:MFCD34186923
CID:5085707
PubChem ID:155290366
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole)
- E73850
- 2422893-01-2
- bis[2-[(4S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl]phenyl]-phenyl-phosphane
- AKOS040767481
- bis[2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-phenylphosphane
-
- MDL: MFCD34186923
- Inchi: 1S/C36H41N2O2P/c1-4-14-26(15-5-1)31-24-39-35(37-31)29-20-10-12-22-33(29)41(28-18-8-3-9-19-28)34-23-13-11-21-30(34)36-38-32(25-40-36)27-16-6-2-7-17-27/h3,8-13,18-23,26-27,31-32H,1-2,4-7,14-17,24-25H2/t31-,32-/m1/s1
- InChI-Schlüssel: UNNXTSKUSPPYLJ-ROJLCIKYSA-N
- Lächelt: P(C1C=CC=CC=1)(C1=CC=CC=C1C1=N[C@H](CO1)C1CCCCC1)C1=CC=CC=C1C1=N[C@H](CO1)C1CCCCC1
Berechnete Eigenschaften
- Genaue Masse: 564.29056555g/mol
- Monoisotopenmasse: 564.29056555g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 41
- Anzahl drehbarer Bindungen: 7
- Komplexität: 839
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 43.2
- XLogP3: 8.5
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A1371332-100mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) |
2422893-01-2 | 97% | 100mg |
$135.0 | 2025-02-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R133124-100mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) |
2422893-01-2 | 97% | 100mg |
¥1197 | 2023-09-09 | |
1PlusChem | 1P01XDF7-100mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) |
2422893-01-2 | 97% | 100mg |
$99.00 | 2024-05-21 | |
Ambeed | A1371332-100mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) |
2422893-01-2 | 97% | 100mg |
$135.0 | 2025-03-03 | |
Aaron | AR01XDNJ-100mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) |
2422893-01-2 | 97% | 100mg |
$121.00 | 2023-12-14 | |
Cooke Chemical | BD0885053-100mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) |
2422893-01-2 | 97% | 100mg |
RMB 870.40 | 2025-02-20 | |
AstaTech | E73850-0.1/G |
(4S,4'S)-2,2'-((PHENYLPHOSPHANEDIYL)BIS(2,1-PHENYLENE))BIS(4-CYCLOHEXYL-4,5-DIHYDROOXAZOLE) |
2422893-01-2 | 95% | 0.1g |
$180 | 2023-09-19 |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) Verwandte Literatur
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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